molecular formula C21H21ClN6 B11290385 N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-(2-chlorobenzyl)-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11290385
M. Wt: 392.9 g/mol
InChI Key: ZSINTTSOYSUUED-UHFFFAOYSA-N
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Description

N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

The synthesis of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple stepsThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product . Industrial production methods may include the use of automated synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Scientific Research Applications

N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It shows promise in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific kinases, such as CDK2 and EGFR. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N6-[(2-CHLOROPHENYL)METHYL]-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C21H21ClN6

Molecular Weight

392.9 g/mol

IUPAC Name

6-N-[(2-chlorophenyl)methyl]-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6/c1-13-8-9-18(14(2)10-13)25-19-16-12-24-28(3)20(16)27-21(26-19)23-11-15-6-4-5-7-17(15)22/h4-10,12H,11H2,1-3H3,(H2,23,25,26,27)

InChI Key

ZSINTTSOYSUUED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CC=C4Cl)C)C

Origin of Product

United States

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